2-Chloro-3-iodo-4-(trifluoromethyl)pyridine
Description
2-Chloro-3-iodo-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a trifluoromethyl group at position 4, chlorine at position 2, and iodine at position 3. This compound belongs to a class of molecules widely studied for their utility in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances electron-withdrawing properties, while the iodine and chlorine substituents influence reactivity and steric interactions.
Properties
IUPAC Name |
2-chloro-3-iodo-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJFHWJPAKXBAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670638 | |
| Record name | 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186405-09-3 | |
| Record name | 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with iodine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to maintain consistent quality and efficiency. The use of automated systems helps in monitoring and controlling reaction parameters, ensuring the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-iodo-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Chloro-3-iodo-4-(trifluoromethyl)pyridine has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine involves its interaction with molecular targets through its reactive functional groups. The presence of chlorine, iodine, and trifluoromethyl groups allows the compound to engage in various chemical interactions and transformations. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific biological effects .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares key properties of 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine with analogs differing in substituent type or position:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| This compound | Not specified | C₆H₂ClF₃IN | ~304.45* | Not reported | Cl (C2), I (C3), CF₃ (C4) |
| 2-Chloro-4-(trifluoromethyl)pyridine | 81565-18-6 | C₆H₃ClF₃N | 197.55 | Not reported | Cl (C2), CF₃ (C4) |
| 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine | 823221-95-0 | C₆H₂ClF₃IN | ~304.45 | Not reported | Cl (C5), I (C4), CF₃ (C2) |
| 2-Chloro-5-iodopyridine | 144320-18-3 | C₅H₂ClIN | 239.44 | 99 | Cl (C2), I (C5) |
| 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | 72600-67-0 | C₆H₂ClF₄N | 211.54 | Not reported | Cl (C2), F (C3), CF₃ (C5) |
Notes:
- *Estimated based on molecular formula.
- The trifluoromethyl group increases molecular weight and thermal stability (higher melting points in analogs, e.g., 288–292°C in hexahydroquinoline derivatives ).
- Iodine’s large atomic radius and polarizability may reduce solubility in polar solvents compared to fluorine or chlorine analogs .
Spectroscopic and Computational Data
- IR/NMR : For 2-Chloro-4-(trifluoromethyl)pyridine, IR bands at 1672 cm⁻¹ (C=O) and 2183 cm⁻¹ (C≡N) were observed . The iodine substituent in the target compound would cause distinct ¹H NMR shifts (δ ~7.19–7.78 ppm for aromatic protons) and IR absorption due to C–I stretching (~500–600 cm⁻¹) .
Biological Activity
2-Chloro-3-iodo-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula: C₆H₂ClF₃I
CAS Number: 1186405-09-3
Melting Point: 55-56 °C
Hazard Classification: Irritant
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
-
Modulation of Immune Response:
- This compound has been shown to modulate the activity of RORγt (Retinoic acid receptor-related orphan receptor gamma t), which is crucial in the regulation of immune responses and inflammatory processes. Compounds that influence RORγt activity can potentially be used in treating autoimmune disorders and inflammatory diseases .
- Antimicrobial Activity:
- Anticancer Potential:
Table 1: Summary of Biological Activities
Detailed Findings
- Immune Modulation:
- Antimicrobial Efficacy:
- Anticancer Activity:
Q & A
Q. What are the standard synthetic routes for 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine?
The synthesis typically involves halogenation and functionalization of pyridine derivatives. Key steps include:
- Halogen introduction : Sequential substitution reactions to install chlorine and iodine at positions 2 and 3, respectively. The trifluoromethyl group is often introduced via nucleophilic substitution or cross-coupling reactions .
- Regioselective control : Use directing groups (e.g., azetidine) to ensure proper positioning of substituents during synthesis .
- Purification : Column chromatography or recrystallization to isolate the product.
Q. How should this compound be handled and stored in the laboratory?
- Safety protocols : Wear PPE (gloves, goggles, N95 masks) due to acute toxicity (Oral Tox. 3) and potential skin/eye irritation .
- Storage : Keep in a cool, dry place (<4°C) in airtight containers to prevent degradation. Avoid exposure to moisture or reactive nucleophiles .
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
- NMR spectroscopy : and NMR to confirm substituent positions and detect impurities .
- Mass spectrometry (MS) : High-resolution MS for molecular weight validation.
- HPLC : Reverse-phase chromatography to quantify purity (>95% is typical for research-grade material) .
Q. What are the common substitution reactions involving the chlorine and iodine substituents?
- Chlorine substitution : React with amines or thiols under basic conditions (e.g., KCO in DMF at 80°C) .
- Iodine substitution : Participate in Ullmann or Buchwald-Hartwig couplings with arylboronic acids or amines .
- Competing reactivity : The iodine atom is more reactive than chlorine in polar solvents, requiring careful temperature control .
Advanced Research Questions
Q. How can regioselectivity challenges be managed in nucleophilic substitution reactions?
- Solvent effects : Use polar aprotic solvents (e.g., DMSO) to enhance iodine’s leaving-group ability while suppressing chlorine reactivity .
- Catalytic systems : Pd or Cu catalysts to direct substitution to specific positions. For example, Pd(PPh) promotes selective iodine displacement .
- Substrate design : Introduce steric hindrance near the chlorine atom to favor iodine substitution .
Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions with this compound?
- Catalyst selection : Pd(dba) with SPhos ligand for efficient coupling with arylboronic acids .
- Base optimization : Use CsCO to maintain reaction pH and prevent dehalogenation .
- Temperature control : Reactions typically proceed at 80–100°C in THF or dioxane .
Q. How to address contradictions in reactivity data between chlorine and iodine sites?
- Mechanistic studies : Kinetic experiments (e.g., variable-temperature NMR) to differentiate activation energies for substitution at each site .
- Computational modeling : DFT calculations to predict electronic effects of the trifluoromethyl group on halogen reactivity .
- Byproduct analysis : LC-MS to identify intermediates (e.g., dehalogenated products) and adjust reaction conditions .
Q. What are the implications of the trifluoromethyl group on electronic properties in material science?
- Electron-withdrawing effects : The -CF group stabilizes the pyridine ring, enhancing thermal stability in polymers .
- Liquid crystal design : Modifies dipole moments and mesophase behavior in self-assembling systems .
- Semiconductor applications : Improves charge transport in organic electronic devices due to reduced electron density .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
